molecular formula C15H17NO4 B4310718 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID

2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID

Cat. No.: B4310718
M. Wt: 275.30 g/mol
InChI Key: DOYDZBOJDKKKHS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID typically involves the following steps:

    Formation of the Tetrahydronaphtho[1,2-d][1,3]oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, often involving esterification or amidation reactions.

The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID include:

Uniqueness

What sets this compound apart from similar compounds is its unique tetrahydronaphtho[1,2-d][1,3]oxazole ring system, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3a,9b-dimethyl-2-oxo-4,5-dihydrobenzo[e][1,3]benzoxazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-14-8-7-10-5-3-4-6-11(10)15(14,2)16(9-12(17)18)13(19)20-14/h3-6H,7-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYDZBOJDKKKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=CC=CC=C3C1(N(C(=O)O2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID
Reactant of Route 2
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID
Reactant of Route 3
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID
Reactant of Route 4
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID
Reactant of Route 5
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID
Reactant of Route 6
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID

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